molecular formula C17H22N4O3 B7187909 N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide

N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide

Cat. No.: B7187909
M. Wt: 330.4 g/mol
InChI Key: CZONNSZIQGPYDJ-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropylcarbamoyl group attached to a phenyl ring, a methyl group, and a diazepane ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-9-15(22)18-7-8-21(11)17(24)20-14-4-2-3-12(10-14)16(23)19-13-5-6-13/h2-4,10-11,13H,5-9H2,1H3,(H,18,22)(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZONNSZIQGPYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclopropylcarbamoyl group through a reaction between cyclopropylamine and an appropriate phenyl derivative. This intermediate is then subjected to further reactions to introduce the diazepane ring and the methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.

Scientific Research Applications

N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide
  • 3-chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid

Uniqueness

N-[3-(cyclopropylcarbamoyl)phenyl]-7-methyl-5-oxo-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

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